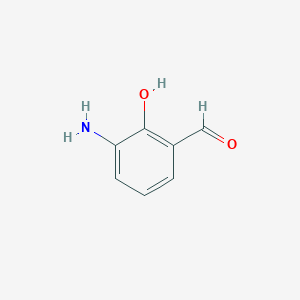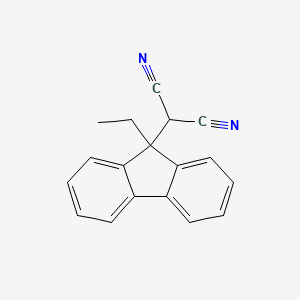
(9-Ethyl-9h-fluoren-9-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Ethyl-9h-fluoren-9-yl)propanedinitrile is a chemical compound with the molecular formula C18H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl group and two nitrile groups attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-9h-fluoren-9-yl)propanedinitrile typically involves the Friedel-Crafts alkylation reaction. One efficient method to synthesize fluorene derivatives is via intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C . The yield of this reaction can be as high as 99%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
(9-Ethyl-9h-fluoren-9-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly used in substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(9-Ethyl-9h-fluoren-9-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and labels for biological imaging.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of (9-Ethyl-9h-fluoren-9-yl)propanedinitrile involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene: The parent compound of (9-Ethyl-9h-fluoren-9-yl)propanedinitrile.
9-Fluorenone: An oxidized derivative of fluorene.
9-Fluorenylmethanol: A hydroxylated derivative of fluorene.
Uniqueness
This compound is unique due to the presence of both an ethyl group and two nitrile groups, which confer distinct chemical properties and reactivity compared to other fluorene derivatives. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
6360-72-1 |
|---|---|
Molekularformel |
C18H14N2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-(9-ethylfluoren-9-yl)propanedinitrile |
InChI |
InChI=1S/C18H14N2/c1-2-18(13(11-19)12-20)16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,2H2,1H3 |
InChI-Schlüssel |
PPQISRAYGODEEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


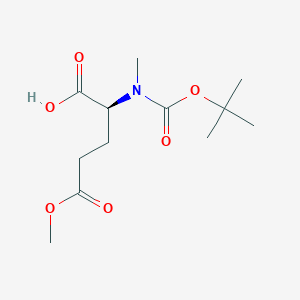



![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)

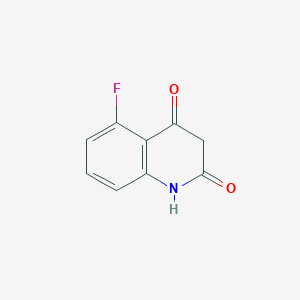
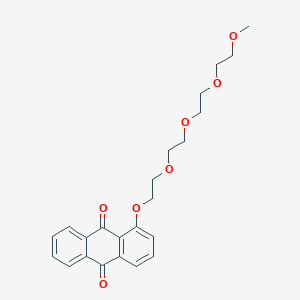
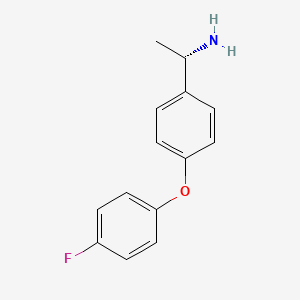
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)

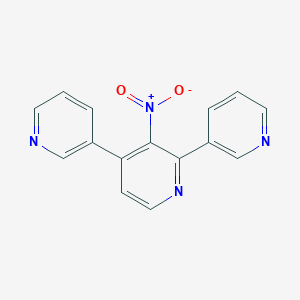
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
